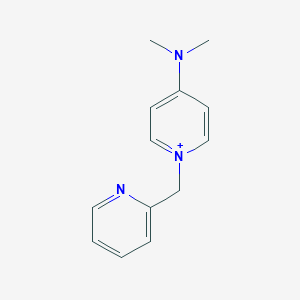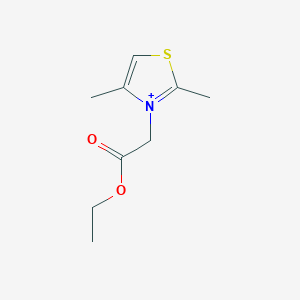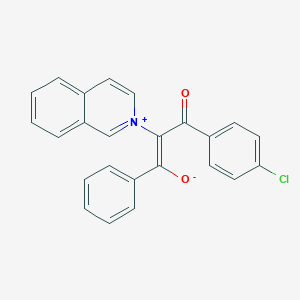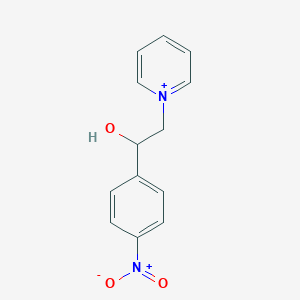![molecular formula C25H25N3O8 B280555 3-{2-[(4-Hydroxybenzoyl)amino]ethyl} 5-methyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280555.png)
3-{2-[(4-Hydroxybenzoyl)amino]ethyl} 5-methyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{2-[(4-Hydroxybenzoyl)amino]ethyl} 5-methyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a chemical compound that has shown promising results in scientific research applications. This compound is commonly referred to as HNPD and is a pyridine derivative. HNPD has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
作用機序
The mechanism of action of HNPD is not fully understood. However, it has been suggested that HNPD inhibits the activity of various enzymes and proteins involved in cancer cell growth and viral replication. HNPD has been found to inhibit the activity of DNA topoisomerase II, an enzyme that is involved in DNA replication and cell division. It has also been found to inhibit the activity of the hepatitis B virus polymerase, an enzyme that is essential for viral replication.
Biochemical and Physiological Effects:
HNPD has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. HNPD has also been found to inhibit the expression of various genes involved in cancer cell growth and viral replication. It has been found to increase the production of reactive oxygen species, which can lead to oxidative stress and cell death.
実験室実験の利点と制限
HNPD has several advantages and limitations for lab experiments. One of the advantages is that it has shown promising results in inhibiting the growth of cancer cells and viral replication. Another advantage is that it has relatively low toxicity compared to other anticancer and antiviral drugs. However, one of the limitations is that the mechanism of action of HNPD is not fully understood, which makes it difficult to optimize its use in lab experiments.
将来の方向性
There are several future directions for the study of HNPD. One direction is to further elucidate the mechanism of action of HNPD. This will help to optimize its use in lab experiments and potentially lead to the development of new anticancer and antiviral drugs. Another direction is to study the pharmacokinetics and pharmacodynamics of HNPD in animal models. This will help to determine the optimal dosage and administration route for HNPD in humans. Additionally, further studies are needed to determine the efficacy of HNPD in clinical trials.
Conclusion:
In conclusion, HNPD is a promising chemical compound that has shown potential anticancer, antitumor, and antiviral properties. It has been synthesized using various methods and extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments. Further studies are needed to fully elucidate the mechanism of action of HNPD and determine its efficacy in clinical trials.
合成法
HNPD can be synthesized using various methods. One of the most common methods is the reaction of 3,5-pyridinedicarboxylic acid with 4-hydroxybenzoyl chloride and 3-nitrobenzyl bromide in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform and is heated under reflux for several hours. The resulting product is purified using column chromatography to obtain pure HNPD.
科学的研究の応用
HNPD has been extensively studied for its scientific research applications. It has been found to have potential anticancer, antitumor, and antiviral properties. HNPD has been shown to inhibit the growth of various cancer cells such as breast cancer, lung cancer, and liver cancer cells. It has also been found to inhibit the replication of the hepatitis B virus and the influenza virus.
特性
分子式 |
C25H25N3O8 |
|---|---|
分子量 |
495.5 g/mol |
IUPAC名 |
5-O-[2-[(4-hydroxybenzoyl)amino]ethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C25H25N3O8/c1-14-20(24(31)35-3)22(17-5-4-6-18(13-17)28(33)34)21(15(2)27-14)25(32)36-12-11-26-23(30)16-7-9-19(29)10-8-16/h4-10,13,22,27,29H,11-12H2,1-3H3,(H,26,30) |
InChIキー |
MHOPGNTVSWUVFT-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCNC(=O)C2=CC=C(C=C2)O)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC |
正規SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCNC(=O)C2=CC=C(C=C2)O)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 2-(2-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-yl)acetate](/img/structure/B280474.png)
![1,3,6-trimethyl-1H,4H-pyrido[2,1-c][1,2,4]triazin-5-ium](/img/structure/B280475.png)

![15-(2-ethoxy-2-oxoethyl)-15H-acenaphtho[1',2':3,4]pyridazino[1,6-a]perimidin-8-ium](/img/structure/B280478.png)
![3,6-Diphenylpyrrolo[2,1-b][1,3]thiazole](/img/structure/B280481.png)
![2,3-Dimethyl-6-phenylpyrrolo[2,1-b][1,3]thiazole](/img/structure/B280482.png)
![11-Benzoyl-9,10-dimethyl-8-thia-10a-aza-8H-cyclopenta[k]fluoranthene-10a-ium](/img/structure/B280485.png)
![3-Methyl-6,7-bis(3-nitrophenyl)-[1,3]thiazolo[3,2-a]pyridin-4-ium](/img/structure/B280487.png)

![1-[2-(2,4-Dimethylphenyl)-2-oxoethyl]pyridinium](/img/structure/B280490.png)



![1-[2-(o-Tolyl)ethenyl]pyridinium](/img/structure/B280494.png)